4-Chloro-3-cyclopropoxy-N-methylbenzamide
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Overview
Description
4-Chloro-3-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a methylbenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Chloro-3-cyclopropoxy-N-methylbenzamide involves several steps. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropanol in the presence of a dehydrating agent to form 4-chloro-3-cyclopropoxybenzoic acid. This intermediate is then reduced to 4-chloro-3-cyclopropoxybenzaldehyde, which is subsequently reacted with methylamine to yield this compound .
Chemical Reactions Analysis
4-Chloro-3-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Scientific Research Applications
4-Chloro-3-cyclopropoxy-N-methylbenzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Chloro-3-cyclopropoxy-N-methylbenzamide can be compared with similar compounds such as:
4-Chloro-3-methylphenol: Known for its antimicrobial properties.
3-Chloro-N-(4-methoxyphenyl)-4-methylbenzamide: Used in different pharmaceutical applications.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H12ClNO2/c1-13-11(14)7-2-5-9(12)10(6-7)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
InChI Key |
GYWMWUSJKAJBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)OC2CC2 |
Origin of Product |
United States |
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